molecular formula C14H25NO10 B13826741 N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

Cat. No.: B13826741
M. Wt: 367.35 g/mol
InChI Key: YDWJUIXDZSJZHH-GQJSCXLJSA-N
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Description

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose unit, which is further modified by the addition of an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps. One common method includes the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often involve the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several scientific research applications:

Mechanism of Action

The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell communication and immune responses. The acetamido group plays a crucial role in stabilizing these interactions, while the fucosyl and glucopyranosyl units contribute to the specificity and affinity of binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose
  • 2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose
  • 2-acetamido-2-deoxy-3-O-(beta-D-glucopyranosyl)-D-glucopyranose

Uniqueness

What sets 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose apart from these similar compounds is its specific alpha-L-fucopyranosyl linkage. This unique structural feature imparts distinct biological properties, such as its role in blood group antigenicity and its potential to modulate immune responses .

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7?,8+,9+,10+,11+,12-,13+,14+/m0/s1

InChI Key

YDWJUIXDZSJZHH-GQJSCXLJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(C=O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O

Origin of Product

United States

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